4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Description
4,10-Dithia-1-azatetracyclo[9.7.0.0³,⁷.0¹²,¹⁷]octadeca-3(7),5,12,14,16-pentaene-8,18-dione is a polycyclic heterocyclic compound featuring a fused tetracyclic core with sulfur (thia) and nitrogen (aza) substitutions. Its structure includes two thioether bridges (4,10-dithia) and a lactam moiety (dione), contributing to its unique stereoelectronic properties.
Properties
IUPAC Name |
4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-12-8-20-15-10-4-2-1-3-9(10)14(18)16(15)7-13-11(12)5-6-19-13/h1-6,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVUQQCZNSMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)CSC3N1C(=O)C4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the formation of intermediate compounds through cyclization, condensation, and other organic reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality. The choice of solvents and catalysts would also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Sulfur Content: The presence of two sulfur atoms distinguishes it from mono-thia analogs like compound 13 in and captan derivatives . Sulfur atoms may improve metabolic stability or modulate redox activity.
Key Observations :
- Antimicrobial Potency : Azatricyclo derivatives in show strong Gram-positive activity (MIC as low as 2 µg/mL) , while captan’s fungicidal action is leveraged in agriculture . The target compound’s sulfur-rich structure may enhance membrane penetration, improving antimicrobial efficacy.
- Antiviral Potential: highlights azatricyclo derivatives with activity against HIV-1 and Yellow Fever Virus (YFV) . The target compound’s rigid scaffold could similarly interfere with viral polymerases or proteases.
- Agricultural Relevance : Isoindole-diones like captan are widely used as pesticides , suggesting that the target compound’s stability and heteroatom content could be exploited for crop protection.
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
- Melting Points : High melting points (e.g., 284–286°C for compound 13 ) suggest strong intermolecular forces in sulfur/nitrogen-rich systems, likely shared by the target compound.
- Solubility : Most analogs exhibit poor aqueous solubility, necessitating formulation optimization for biomedical applications.
Biological Activity
4,10-Dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione is a complex organic compound with potential applications in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that includes sulfur and nitrogen atoms, which contribute to its reactivity and biological properties. Its molecular formula is , indicating the presence of multiple functional groups that may interact with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which plays a crucial role in neurotransmission by breaking down acetylcholine in synaptic clefts .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting their metabolic pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that this compound significantly reduced acetylcholinesterase activity in vitro compared to control groups. This suggests potential use in treating conditions associated with cholinergic dysfunction such as Alzheimer's disease.
- Antimicrobial Efficacy : Another research project evaluated the compound's effect on Chlamydia trachomatis growth in cell cultures. The results indicated that the compound inhibited bacterial persistence and internalization without affecting initial adhesion to host cells .
- Cytotoxic Effects on Cancer Cells : In a recent study examining various derivatives of tetracyclic compounds for anticancer properties, this compound was found to induce apoptosis in several human cancer cell lines through the activation of caspase pathways.
Q & A
Q. How can synthetic routes for 4,10-dithia-1-azatetracyclo[...]octadeca-...-dione be optimized to improve yield and purity?
Methodological Answer: Optimization typically involves systematic variation of reaction parameters:
- Catalysts : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to enhance cyclization efficiency .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
- Temperature Gradients : Use stepwise heating (e.g., 60°C → 120°C) to control exothermic Diels-Alder reactions, a common step in polycyclic synthesis .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and ring conformations; requires high-purity single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) .
- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 to assign quaternary carbons and heteroatom environments. HSQC/HMBC correlations clarify connectivity in fused rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula; fragmentation patterns identify stable intermediates (e.g., loss of dione groups) .
Q. What standardized protocols exist for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Assays : Follow CLSI guidelines using Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Test concentrations from 1–100 µg/mL in Mueller-Hinton broth with 24-hour incubation .
- Antiviral Screening : Cell-based assays against RNA viruses (e.g., BVDV, YFV) using plaque reduction or cytopathic effect inhibition. Include AZT or ribavirin as positive controls .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Control variables like inoculum size (0.5 McFarland standard) and serum content in media, which affect compound bioavailability .
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values using non-linear regression (e.g., GraphPad Prism) to compare potency across labs .
- Resistance Testing : Perform genomic sequencing of microbial strains to identify efflux pumps or mutation-driven resistance mechanisms .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B exposure) to quantify half-lives .
- Partition Coefficients : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation .
- Ecotoxicology : Use Daphnia magna (OECD 202) or algae (OECD 201) assays for LC₅₀/EC₅₀ determination .
Q. How can mechanistic studies elucidate the compound’s bioactivity at the molecular level?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Molecular Dynamics (MD) : Simulate docking with viral proteases (e.g., NS5 in flaviviruses) or bacterial topoisomerases using AutoDock Vina .
- Metabolomics : Apply LC-MS/MS to profile changes in microbial ATP levels or lipid peroxidation markers post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
